1-Methyl-1,3-dihydro-imidazol-2-one
Overview
Description
1-Methyl-1,3-dihydro-imidazol-2-one is an imidazole derivative known for its diverse applications in various fields. This compound is characterized by its five-membered ring structure containing three carbon atoms, two nitrogen atoms, and one oxygen atom. It is a white or colorless solid that is highly soluble in water and other polar solvents .
Mechanism of Action
Target of Action
Imidazole derivatives are known to be key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways
Result of Action
Given the diverse applications of imidazole derivatives, the effects of this compound could be wide-ranging and depend on the specific targets and pathways it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,3-dihydro-imidazol-2-one can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the removal of protective benzyl groups in the presence of palladium on carbon, followed by hydrolysis and heterocyclization with simultaneous decarboxylation .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled reaction environments to facilitate efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive nitrogen and oxygen atoms in the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens (chlorine, bromine) and alkyl halides
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-Methyl-1,3-dihydro-imidazol-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-1,3-dihydro-imidazol-2-one can be compared with other imidazole derivatives such as:
1,3-Dihydroimidazol-2-one: Similar in structure but lacks the methyl group, leading to different chemical and biological properties.
1-Methyl-1H-imidazol-2-ol: Another imidazole derivative with different functional groups, resulting in varied applications and activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives.
Properties
IUPAC Name |
3-methyl-1H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHFWPOPKVWXQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340689 | |
Record name | 1-Methyl-1,3-dihydro-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39799-77-4 | |
Record name | 1-Methyl-1,3-dihydro-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2,3-dihydro-1H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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